molecular formula C14H17NO3 B11765317 1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid CAS No. 823785-78-0

1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid

Cat. No.: B11765317
CAS No.: 823785-78-0
M. Wt: 247.29 g/mol
InChI Key: HCXXNBXBNKQIMN-UHFFFAOYSA-N
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Description

1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the desired piperidine derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

Properties

CAS No.

823785-78-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-benzyl-6-methyl-2-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-10-7-8-12(14(17)18)13(16)15(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,17,18)

InChI Key

HCXXNBXBNKQIMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)N1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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